molecular formula C8H15N3O B13336590 1-(4-Amino-1H-pyrazol-1-YL)-3-methylbutan-2-OL

1-(4-Amino-1H-pyrazol-1-YL)-3-methylbutan-2-OL

Cat. No.: B13336590
M. Wt: 169.22 g/mol
InChI Key: JIQZLTBHYJHSSO-UHFFFAOYSA-N
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Description

1-(4-Amino-1H-pyrazol-1-YL)-3-methylbutan-2-OL is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-1H-pyrazol-1-YL)-3-methylbutan-2-OL typically involves the reaction of 4-amino-1H-pyrazole with 3-methyl-2-butanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the pyrazole to the carbonyl group of the ketone. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-1H-pyrazol-1-YL)-3-methylbutan-2-OL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of acylated or sulfonylated derivatives.

Scientific Research Applications

1-(4-Amino-1H-pyrazol-1-YL)-3-methylbutan-2-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Amino-1H-pyrazol-1-YL)-3-methylbutan-2-OL depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring is known to interact with various biological targets, making it a versatile scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Amino-1H-pyrazol-1-yl)ethan-1-ol: A similar compound with a shorter carbon chain.

    1-(4-amino-1H-pyrazol-1-yl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-2-ol: Contains a trifluoropropyl group, which may impart different chemical properties.

Uniqueness

1-(4-Amino-1H-pyrazol-1-YL)-3-methylbutan-2-OL is unique due to its specific structure, which combines a pyrazole ring with a branched carbon chain and a hydroxyl group. This combination of functional groups provides a unique set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-(4-aminopyrazol-1-yl)-3-methylbutan-2-ol

InChI

InChI=1S/C8H15N3O/c1-6(2)8(12)5-11-4-7(9)3-10-11/h3-4,6,8,12H,5,9H2,1-2H3

InChI Key

JIQZLTBHYJHSSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN1C=C(C=N1)N)O

Origin of Product

United States

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